molecular formula C9H7Cl2N3 B13687011 5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine CAS No. 2563588-61-2

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine

Cat. No.: B13687011
CAS No.: 2563588-61-2
M. Wt: 228.07 g/mol
InChI Key: HMSOYCBHMKXNCC-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C9H7Cl2N3. It is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrido[3,4-b]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of chlorinating agents. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in a solid form .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-2,3-dimethylquinoxaline
  • 5,7-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine
  • 5,7-Dichloro-2,3-dimethylpyrido[4,3-b]pyrazine

Uniqueness

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2563588-61-2

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

5,7-dichloro-2,3-dimethylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C9H7Cl2N3/c1-4-5(2)13-8-6(12-4)3-7(10)14-9(8)11/h3H,1-2H3

InChI Key

HMSOYCBHMKXNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NC(=C2N=C1C)Cl)Cl

Origin of Product

United States

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